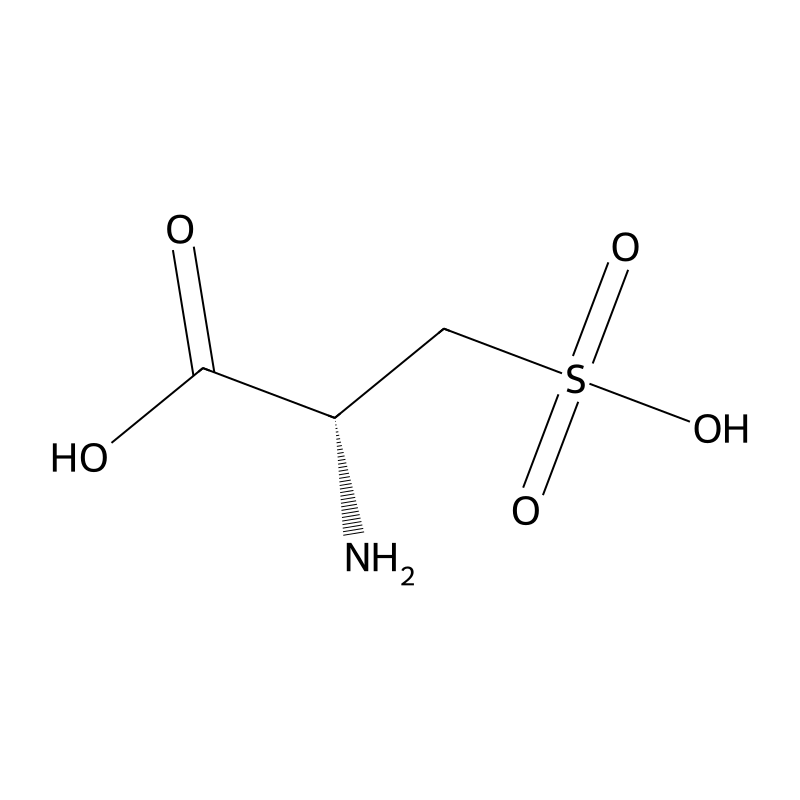

L-Cysteic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

L-Cysteic acid (3-sulfo-L-alanine) is a highly stable, fully oxidized sulfonic acid derivative of L-cysteine. In industrial and analytical procurement, it is primarily sourced as an internal standard for amino acid analysis (AAA), a highly soluble sulfur-containing supplement for cell culture media, and a direct biocatalytic precursor for taurine synthesis. Unlike its reduced precursors, L-cysteic acid features a highly polar C-terminal sulfonic acid group that imparts exceptional aqueous solubility and prevents further spontaneous oxidation. These baseline properties make it a critical reagent for workflows requiring strict quantitative reproducibility, such as protein hydrolysate profiling, engineered microbial fermentation, and the formulation of stable, high-concentration aqueous standards .

Attempting to substitute L-cysteic acid with its native precursors, L-cysteine or L-cystine, introduces severe processability and analytical bottlenecks. In amino acid analysis, L-cystine and L-cysteine undergo variable degradation, oxidation, and racemization when exposed to standard 6N HCl hydrolysis at 110°C, leading to highly inaccurate quantification [1]. Furthermore, L-cystine exhibits notoriously poor aqueous solubility (~0.11 mg/mL at 25°C), requiring strong acids or bases to dissolve, which complicates neutral-pH cell culture and enzymatic formulations. In biocatalytic taurine synthesis, using L-cysteine as a starting material requires the co-expression or addition of cysteine dioxygenase to perform a complex oxidation step, whereas L-cysteic acid serves as a direct, single-step decarboxylation substrate.

Hydrolytic Stability in Amino Acid Analysis

In standard protein hydrolysis protocols (6N HCl, 110°C, 24 hours), native L-cystine and L-cysteine suffer from unpredictable degradation and partial racemization, making direct quantification unreliable. In contrast, L-cysteic acid remains completely stable under these harsh acidic conditions, yielding near 100% recovery[1]. Because of this absolute stability, analytical protocols mandate the pre-oxidation of cystine and cysteine into L-cysteic acid using performic acid prior to hydrolysis. Procuring L-cysteic acid as a direct reference standard allows laboratories to calibrate chromatographic systems accurately without the variable losses associated with the parent amino acids [2].

| Evidence Dimension | Stability under 6N HCl hydrolysis at 110°C |

| Target Compound Data | L-Cysteic acid: ~100% stable recovery without degradation |

| Comparator Or Baseline | L-Cystine / L-Cysteine: Variable degradation and partial racemization |

| Quantified Difference | Eliminates hydrolytic loss and racemization artifacts |

| Conditions | 6N HCl aqueous solution for 24 hours at 110°C |

Ensures absolute quantitative accuracy when used as an internal standard or calibration reference in protein hydrolysate analysis.

Aqueous Solubility for High-Concentration Formulations

A major limitation of using L-cystine in liquid formulations is its extreme hydrophobicity; it has a water solubility of only ~0.11 mg/mL at 25°C, requiring the use of 1M HCl or strong bases to achieve practical concentrations [1]. L-cysteic acid, due to its highly polar sulfonic acid moiety, is highly soluble in water, easily achieving clear solutions at concentrations exceeding 100 mg/mL (>500 mM) without extreme pH adjustments . This nearly 1000-fold increase in aqueous solubility makes L-cysteic acid vastly superior for formulating concentrated cell culture media supplements, liquid analytical standards, and aqueous biocatalytic buffers.

| Evidence Dimension | Aqueous solubility at 25°C |

| Target Compound Data | L-Cysteic acid: >100 mg/mL (highly soluble at neutral/mild pH) |

| Comparator Or Baseline | L-Cystine: ~0.11 mg/mL |

| Quantified Difference | ~1000-fold higher aqueous solubility |

| Conditions | Standard aqueous solution at 25°C |

Allows for the direct preparation of high-concentration aqueous stock solutions without introducing harsh acids or bases that could disrupt downstream biological assays.

Biocatalytic Efficiency in Taurine Biosynthesis

In the enzymatic or engineered microbial synthesis of taurine, using L-cysteine as a starting material requires a complex, rate-limiting oxidation step catalyzed by cysteine dioxygenase to form cysteine sulfinic acid [1]. Procuring L-cysteic acid bypasses this bottleneck entirely. L-cysteic acid acts as a direct substrate for cysteine sulfinic acid decarboxylase (CSAD) and certain glutamate decarboxylases (GAD), converting directly to taurine in a single enzymatic step [2]. This direct decarboxylation route significantly simplifies cell-free synthesis workflows and metabolic engineering designs by reducing the required enzyme cascade and eliminating the need for strict oxygenation control.

| Evidence Dimension | Enzymatic steps to taurine |

| Target Compound Data | L-Cysteic acid: 1 step (Direct decarboxylation) |

| Comparator Or Baseline | L-Cysteine: 2+ steps (Requires prior enzymatic oxidation) |

| Quantified Difference | Eliminates the rate-limiting oxidation bottleneck |

| Conditions | In vitro biocatalysis or engineered microbial taurine production |

Dramatically simplifies the biocatalytic production of taurine by removing the need for complex, multi-enzyme oxidation cascades.

Internal Standard for Amino Acid Analysis (AAA)

Because it survives 6N HCl hydrolysis completely intact, L-cysteic acid is the mandatory reference standard for quantifying cysteine and cystine in protein hydrolysates (such as keratin, food proteins, and biotherapeutics) following performic acid oxidation [1].

Precursor for Engineered Taurine Biosynthesis

L-cysteic acid is the optimal procurement choice for cell-free or microbial biocatalysis of taurine, as it allows direct single-step decarboxylation via CSAD or GAD enzymes, bypassing the complex oxidation pathways required when starting from L-cysteine [2].

High-Concentration Aqueous Media Supplementation

Thanks to its >100 mg/mL aqueous solubility, L-cysteic acid is selected over L-cystine for formulating concentrated liquid cell culture media, parenteral nutrition models, and biochemical buffers where maintaining a near-neutral pH without precipitation is critical [3].

References

- [1] Independent Determination of Cystine in Keratin Proteins, International Journal of Biochemistry, Biophysics & Molecular Biology, 2022.

- [2] Synthesis of versatile neuromodulatory molecules by a gut microbial glutamate decarboxylase, bioRxiv, 2024.

- [3] CRC Handbook of Chemistry and Physics, 87th Edition: Solubility of Amino Acids.

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Takeda K, Kemmoku K, Satoh Y, Ogasawara Y, Shin-Ya K, Dairi T. N-Phenylacetylation and Nonribosomal Peptide Synthetases with Substrate Promiscuity for Biosynthesis of Heptapeptide Variants, JBIR-78 and JBIR-95. ACS Chem Biol. 2017 Jul 21;12(7):1813-1819. doi: 10.1021/acschembio.7b00314. Epub 2017 May 19. PubMed PMID: 28505407.

3: Bao W, Cao C, Li S, Bo L, Zhang M, Zhao X, Liu Y, Sun C. Metabonomic analysis of quercetin against the toxicity of acrylamide in rat urine. Food Funct. 2017 Mar 22;8(3):1204-1214. doi: 10.1039/c6fo01553k. PubMed PMID: 28224155.

4: Washio T, Kato S, Oikawa T. Molecular cloning and enzymological characterization of pyridoxal 5'-phosphate independent aspartate racemase from hyperthermophilic archaeon Thermococcus litoralis DSM 5473. Extremophiles. 2016 Sep;20(5):711-21. doi: 10.1007/s00792-016-0860-8. Epub 2016 Jul 20. PubMed PMID: 27438592.

5: Shi H, Hu L, Chen S, Bao W, Yang S, Zhao X, Sun C. Metabolomics analysis of urine from rats administered with long-term, low-dose acrylamide by ultra-performance liquid chromatography-mass spectrometry. Xenobiotica. 2017 May;47(5):439-449. doi: 10.1080/00498254.2016.1196509. Epub 2016 Jun 27. PubMed PMID: 27347750.

6: Zhang F, Gu S, Ding Y, Li L, Liu X. Simultaneous determination of ofloxacin and gatifloxacin on cysteic acid modified electrode in the presence of sodium dodecyl benzene sulfonate. Bioelectrochemistry. 2013 Feb;89:42-9. doi: 10.1016/j.bioelechem.2012.08.008. Epub 2012 Sep 12. PubMed PMID: 23044173.

7: Li XL, Yu J, Liu L. Poly[bis-(μ(7)-3-sulfonato-l-alaninato)sodiumzinc]. Acta Crystallogr Sect E Struct Rep Online. 2012 Jun 1;68(Pt 6):m849. doi: 10.1107/S160053681202394X. Epub 2012 May 31. PubMed PMID: 22719385; PubMed Central PMCID: PMC3379187.

8: Liu FH. Poly[[μ(7)-l-cysteato(2-)]disodium]. Acta Crystallogr Sect E Struct Rep Online. 2011 Oct 1;67(Pt 10):m1346-7. doi: 10.1107/S1600536811035525. Epub 2011 Sep 14. PubMed PMID: 22058689; PubMed Central PMCID: PMC3201222.

9: Sasahara A, Nanatani K, Enomoto M, Kuwahara S, Abe K. Substrate specificity of the aspartate:alanine antiporter (AspT) of Tetragenococcus halophilus in reconstituted liposomes. J Biol Chem. 2011 Aug 19;286(33):29044-52. doi: 10.1074/jbc.M111.260224. Epub 2011 Jun 30. PubMed PMID: 21719707; PubMed Central PMCID: PMC3190712.

10: Yu S, Feng S, Sun Y, Tang T, Han J, Wang F, Li T. [Determination of sulfur amino acids in feedstuffs by high performance liquid chromatography coupled with pre-column derivatization]. Se Pu. 2011 Mar;29(3):239-43. Chinese. PubMed PMID: 21657054.

11: Yang S, Froeyen M, Lescrinier E, Marlière P, Herdewijn P. 3-Phosphono-L-alanine as pyrophosphate mimic for DNA synthesis using HIV-1 reverse transcriptase. Org Biomol Chem. 2011 Jan 7;9(1):111-9. doi: 10.1039/c0ob00554a. Epub 2010 Nov 22. PubMed PMID: 21103490.

12: Faustino CM, Calado AR, Garcia-Rio L. Dimeric and monomeric surfactants derived from sulfur-containing amino acids. J Colloid Interface Sci. 2010 Nov 15;351(2):472-7. doi: 10.1016/j.jcis.2010.08.007. Epub 2010 Aug 10. PubMed PMID: 20800236.

13: Zhang F, Wen M, Cheng M, Liu D, Zhu A, Tian Y. Pt-NiCo nanostructures with facilitated electrocatalytic activities for sensitive determination of intracellular thiols with long-term stability. Chemistry. 2010 Sep 24;16(36):11115-20. doi: 10.1002/chem.201000574. PubMed PMID: 20687145.

14: Johnstone RD, Lennie AR, Parsons S, Pidcock E, Warren JE. Comparison of the effects of pressure on three layered hydrates: a partially successful attempt to predict a high-pressure phase transition. Acta Crystallogr B. 2009 Dec;65(Pt 6):731-48. doi: 10.1107/S0108768109039469. Epub 2009 Nov 16. PubMed PMID: 19923702.

15: Graham DE, Taylor SM, Wolf RZ, Namboori SC. Convergent evolution of coenzyme M biosynthesis in the Methanosarcinales: cysteate synthase evolved from an ancestral threonine synthase. Biochem J. 2009 Dec 10;424(3):467-78. doi: 10.1042/BJ20090999. PubMed PMID: 19761441.

16: Kärkönen A, Warinowski T, Teeri TH, Simola LK, Fry SC. On the mechanism of apoplastic H2O2 production during lignin formation and elicitation in cultured spruce cells--peroxidases after elicitation. Planta. 2009 Aug;230(3):553-67. doi: 10.1007/s00425-009-0968-5. Epub 2009 Jun 21. PubMed PMID: 19544069.

17: Yang L, Zhao G, Li W, Liu Y, Shi X, Jia X, Zhao K, Lu X, Xu Y, Xie D, Wu J, Chen J. Low-frequency vibrational modes of DL-homocysteic acid and related compounds. Spectrochim Acta A Mol Biomol Spectrosc. 2009 Sep 1;73(5):884-91. doi: 10.1016/j.saa.2009.04.011. Epub 2009 Apr 24. PubMed PMID: 19467923.

18: Kawakami Y, Ohuchi S, Morita T, Sugiyama K. Hypohomocysteinemic effect of cysteine is associated with increased plasma cysteine concentration in rats fed diets low in protein and methionine levels. J Nutr Sci Vitaminol (Tokyo). 2009 Feb;55(1):66-74. PubMed PMID: 19352065.

19: Øhman KT, Sagstuen E. Free radical conformations and conversions in X-irradiated single crystals of L-cysteic acid by electron magnetic resonance and density functional theory studies. J Phys Chem A. 2008 May 8;112(18):4284-93. doi: 10.1021/jp711821c. Epub 2008 Apr 16. PubMed PMID: 18412406.

20: Wang C, Mao Y, Wang D, Yang G, Qu Q, Hu X. Voltammetric determination of terbinafine in biological fluid at glassy carbon electrode modified by cysteic acid/carbon nanotubes composite film. Bioelectrochemistry. 2008 Feb;72(1):107-15. doi: 10.1016/j.bioelechem.2007.11.014. Epub 2007 Dec 5. PubMed PMID: 18226588.

Explore Compound Types